molecular formula C21H30N8 B221014 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B221014
M. Wt: 394.5 g/mol
InChI Key: SOEXECBKIDZDRD-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as APTHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTHA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is not yet fully understood. However, it is believed that 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone exerts its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit anti-inflammatory and antioxidant properties. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone for use in lab experiments is its potent antitumor activity. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for use in cancer research. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is its potential toxicity. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit cytotoxic effects against both cancer and normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One area of research is the development of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the antitumor activity of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. Further research is also needed to determine the potential toxicity of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone and its derivatives, and to evaluate their safety for use in humans. Overall, 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone represents a promising candidate for use in scientific research, particularly in the field of cancer research, and further investigation of its properties and potential applications is warranted.

Synthesis Methods

1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is synthesized through a multi-step process that involves the reaction of 4-aminophenylethanone with piperidine and triazine. The resulting product is then treated with hydrazine hydrate to obtain 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. The synthesis of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex process that requires careful attention to detail and specific reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is in the field of cancer research. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C21H30N8

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H30N8/c1-16(17-8-10-18(22)11-9-17)26-27-19-23-20(28-12-4-2-5-13-28)25-21(24-19)29-14-6-3-7-15-29/h8-11H,2-7,12-15,22H2,1H3,(H,23,24,25,27)/b26-16+

InChI Key

SOEXECBKIDZDRD-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)N

SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)N

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)N

Origin of Product

United States

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